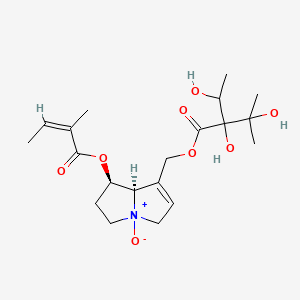

Acide alpha-amino-3-carboxymethoxy-5-méthyl-4-isoxazolepropionique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AMOA NON-NMDA GLUTAMATE RE is a compound that interacts with non-NMDA-type glutamate receptors. These receptors are a subtype of ionotropic glutamate receptors, which are critical for excitatory synaptic transmission in the brain. Unlike NMDA receptors, non-NMDA receptors do not require glycine as a co-agonist and are primarily involved in fast synaptic transmission.

Applications De Recherche Scientifique

AMOA NON-NMDA GLUTAMATE RE has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Studied for its role in synaptic transmission and its effects on neuronal function.

Medicine: Investigated for its potential therapeutic applications in neurological disorders, such as epilepsy and neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and as a component in various chemical products.

Mécanisme D'action

Target of Action

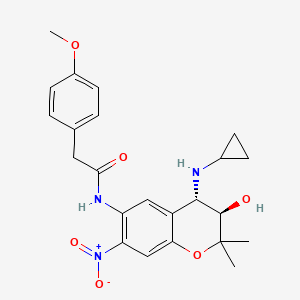

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are ionotropic transmembrane receptors for glutamate . These receptors predominantly function as Na+ ion channels that mediate fast synaptic transmission in the central nervous system .

Mode of Action

The compound interacts with its targets, the AMPARs, by acting as a non-NMDA glutamate receptor antagonist . This means it blocks the action of glutamate, a neurotransmitter, on the AMPARs, thereby inhibiting the fast synaptic transmission mediated by these receptors .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving AMPARs. AMPARs play a critical role in synaptic plasticity in the mammalian central nervous system . They mediate most fast excitatory synaptic transmissions and changes in their activation can alter synaptic strength . This is recognized as a central mechanism underlying various forms of synaptic plasticity .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be well-absorbed and distributed in the body

Result of Action

The action of Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid results in the inhibition of AMPARs, which can protect against cell damage induced by kainic acid in vitro . It also contributes to the central sensitization that underlies persistent inflammatory pain .

Analyse Biochimique

Biochemical Properties

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid interacts with a variety of enzymes, proteins, and other biomolecules. It is responsible for the majority of fast excitatory synaptic transmission . Its overactivation can lead to excitotoxicity .

Cellular Effects

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

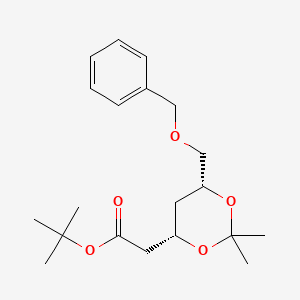

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMOA NON-NMDA GLUTAMATE RE typically involves the use of specific organic synthesis techniques. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of AMOA NON-NMDA GLUTAMATE RE involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are commonly employed.

Analyse Des Réactions Chimiques

Types of Reactions

AMOA NON-NMDA GLUTAMATE RE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of AMOA NON-NMDA GLUTAMATE RE include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

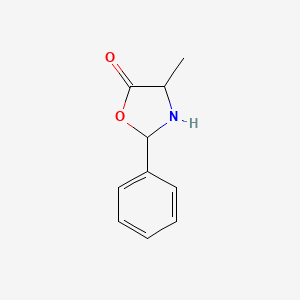

- AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)

- Kainate

- NMDA (N-methyl-D-aspartate)

Uniqueness

AMOA NON-NMDA GLUTAMATE RE is unique in its specific interaction with non-NMDA-type glutamate receptors. Unlike NMDA receptors, which require glycine as a co-agonist, non-NMDA receptors are activated solely by glutamate. This distinction makes AMOA NON-NMDA GLUTAMATE RE a valuable tool for studying the specific roles of non-NMDA receptors in synaptic transmission and neurological function.

Propriétés

Numéro CAS |

209977-56-0 |

|---|---|

Formule moléculaire |

C18H30N4O15 |

Poids moléculaire |

542.4 g/mol |

Nom IUPAC |

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate |

InChI |

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2 |

Clé InChI |

USUJSFZGKHCJBJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |

SMILES canonique |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O |

Synonymes |

AMOA; α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)